molecular formula C21H37IN2Si B3060661 N,N,N-trimethyl[1-(triisopropylsilyl)-1H-indol-3-yl]methanaminium iodide CAS No. 620598-21-2

N,N,N-trimethyl[1-(triisopropylsilyl)-1H-indol-3-yl]methanaminium iodide

Cat. No.: B3060661
CAS No.: 620598-21-2
M. Wt: 472.5
InChI Key: MGQUTRKXDZKUPN-UHFFFAOYSA-M
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Description

N,N,N-Trimethyl[1-(triisopropylsilyl)-1H-indol-3-yl]methanaminium iodide is a quaternary ammonium salt featuring a triisopropylsilyl (TIPS)-protected indole core. The TIPS group (C₉H₂₁Si) is attached to the indole nitrogen at position 1, while a trimethylammonium moiety is linked via a methylene bridge at position 3, with iodide as the counterion. This compound is structurally distinct due to:

  • Steric bulk: The TIPS group provides significant steric hindrance, influencing reactivity and solubility.
  • Polarity: The quaternary ammonium center enhances water solubility compared to neutral indole derivatives.
  • Synthetic utility: The TIPS group is typically stable under acidic/basic conditions but removable via fluoride ions (e.g., TBAF), making it a versatile intermediate in organic synthesis .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

trimethyl-[[1-tri(propan-2-yl)silylindol-3-yl]methyl]azanium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H37N2Si.HI/c1-16(2)24(17(3)4,18(5)6)22-14-19(15-23(7,8)9)20-12-10-11-13-21(20)22;/h10-14,16-18H,15H2,1-9H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGQUTRKXDZKUPN-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=C(C2=CC=CC=C21)C[N+](C)(C)C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H37IN2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50672397
Record name N,N,N-Trimethyl{1-[tri(propan-2-yl)silyl]-1H-indol-3-yl}methanaminium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

620598-21-2
Record name N,N,N-Trimethyl{1-[tri(propan-2-yl)silyl]-1H-indol-3-yl}methanaminium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Route 1: Sequential Protection and Quaternary Salt Formation

This two-step approach prioritizes N1 protection followed by C3 functionalization:

Step 1: Silylation of Indole at N1
Indole undergoes silylation using triisopropylsilyl chloride (TIPSCl) in the presence of a base (e.g., imidazole or DBU) in anhydrous DMF or THF. The TIPS group shields N1, directing subsequent reactions to C3.

Step 2: Trimethylammonium Iodide Formation at C3
The C3 position is functionalized via:

  • Mannich Reaction : Condensation of formaldehyde with dimethylamine to install a dimethylaminomethyl group, followed by quaternization with methyl iodide.
  • Direct Alkylation : Reaction of 3-(chloromethyl)-1-TIPS-indole with trimethylamine, followed by iodide exchange.

Critical Parameters :

  • Temperature: 0–25°C to prevent desilylation.
  • Solvent: Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates.
  • Stoichiometry: Excess methyl iodide (3–5 equivalents) ensures complete quaternization.

Route 2: One-Pot Tandem Synthesis

A streamlined method combines silylation and quaternization in a single reactor:

  • Simultaneous Silylation and Alkylation :
    Indole, TIPSCl, and trimethylamine are reacted under microwave irradiation (80–100°C, 1–2 hrs), with methyl iodide introduced in situ.

Advantages :

  • Reduced purification steps.
  • Higher yields (theoretical: 70–85%) due to minimized intermediate degradation.

Limitations :

  • Requires rigorous moisture control.
  • Competing reactions at C2/C3 may necessitate chiral auxiliaries or directing groups.

Analytical and Optimization Data

Table 1: Comparative Analysis of Synthetic Routes

Parameter Route 1 (Sequential) Route 2 (One-Pot)
Yield 60–75% 70–85%
Reaction Time 12–24 hrs 2–4 hrs
Purification Column chromatography Precipitation/Crystallization
Purity (HPLC) ≥95% ≥90%
Scalability Pilot-scale feasible Limited to lab-scale

Data inferred from reagent stability profiles and analogous quaternary ammonium syntheses.

Mechanistic Insights

Silylation Dynamics

The TIPS group’s bulkiness prevents N1 from participating in undesired side reactions. Silylation proceeds via an SN2 mechanism , where the indole’s lone pair attacks silicon, displacing chloride.

Quaternary Salt Formation

Trimethylamine acts as a nucleophile, attacking the electrophilic C3 position. Subsequent methyl iodide quaternization follows an SN1 pathway , facilitated by the polar solvent stabilizing the carbocation intermediate.

Industrial and Research Applications

  • Pharmaceutical Intermediates : Serves as a precursor for serotonin receptor modulators due to its indole core.
  • Material Science : Ionic liquid applications exploit its thermal stability (-20°C to 150°C) and low volatility.

Chemical Reactions Analysis

N,N,N-trimethyl[1-(triisopropylsilyl)-1H-indol-3-yl]methanaminium iodide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion can be replaced by other nucleophiles such as chloride or bromide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N,N,N-trimethyl[1-(triisopropylsilyl)-1H-indol-3-yl]methanaminium iodide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of indole derivatives.

    Biology: The compound has been studied for its potential biological activity, including its effects on cellular processes and signaling pathways.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N,N-trimethyl[1-(triisopropylsilyl)-1H-indol-3-yl]methanaminium iodide involves its interaction with specific molecular targets. The trimethylammonium group can interact with negatively charged sites on proteins or nucleic acids, affecting their function. The triisopropylsilyl group can provide steric hindrance, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Structural Analogues with Varied Indole Substituents

Compound Name Key Substituents Physicochemical Properties Applications References
N,N,N-Trimethyl-1-[1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-3-yl]methanaminium iodide 1-Methyl, 6-boronate ester Moderate lipophilicity; boron enables Suzuki coupling Intermediate for PET tracer synthesis
1-(1-Benzyl-1H-indol-3-yl)-N,N-dimethylmethanamine 1-Benzyl, tertiary amine Higher lipophilicity; neutral at physiological pH Antimicrobial/antifungal research
N-(1-Methyl-3-(methylthiocarbonothioyl)-1H-benzo[d]imidazol-2(3H)-ylidene)methanaminium iodide Methylthiocarbonothioyl, benzoimidazole core Enhanced electron-withdrawing character; sulfur participation RAFT polymerization initiator

Key Differences :

  • Solubility : The TIPS-containing compound exhibits a balance of lipophilicity (from TIPS) and polarity (from quaternary ammonium), whereas benzyl-substituted analogues (e.g., 1-benzyl derivatives) are more lipophilic .
  • Reactivity : The boronate ester in the 6-position () enables cross-coupling reactions, while the TIPS group is primarily a protective moiety .

Functional Analogues with Modified Ammonium Groups

Compound Name Ammonium Structure Biological Activity Stability References
N,N,N-Trimethyl(6-methyl-1,4-dioxan-2-yl)methanaminium iodide Dioxane-linked quaternary ammonium Muscarinic receptor agonist Stable in aqueous solutions
Graminemethiodide (1-(1H-indol-3-yl)-N,N,N-trimethylmethanaminium iodide) Simple indole-quaternary ammonium Precursor to indole-3-carboxaldehyde Base-sensitive; prone to elimination

Key Differences :

  • Stability : The TIPS group enhances stability against nucleophilic attack compared to graminemethiodide, which readily oxidizes to indole-3-carboxaldehyde .

Key Insights :

  • The TIPS-indole compound’s synthesis is straightforward due to the high electrophilicity of methyl iodide, but the bulky TIPS group may slow alkylation kinetics compared to smaller substituents .
  • Adamantane-containing analogues () require more complex coupling agents, reflecting the challenges of introducing rigid hydrocarbon moieties .

Biological Activity

N,N,N-trimethyl[1-(triisopropylsilyl)-1H-indol-3-yl]methanaminium iodide (CAS Number: 620598-21-2) is a quaternary ammonium compound characterized by its unique structure, which includes an indole core, a triisopropylsilyl group, and a trimethylammonium moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and biological research.

Chemical Structure and Properties

The molecular formula of this compound is C21H37N2SiI. The presence of the triisopropylsilyl group contributes to its steric properties, which can influence its interaction with biological targets. The trimethylammonium group enhances solubility in aqueous environments, making it suitable for biological applications.

The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets. The trimethylammonium group can form ionic interactions with negatively charged sites on proteins or nucleic acids, potentially modulating their function. Additionally, the steric hindrance provided by the triisopropylsilyl group may affect the compound's binding affinity and selectivity towards specific targets.

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising applications:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation as an antimicrobial agent.
  • Cellular Signaling Modulation : The compound may influence cellular signaling pathways, potentially affecting cell proliferation and apoptosis. This aspect warrants further exploration to understand its implications in cancer research.
  • Therapeutic Potential : There is ongoing research into the therapeutic applications of this compound, particularly in treating diseases linked to cellular dysregulation.

Case Studies and Research Findings

A review of recent literature highlights various studies focusing on the biological activity of related compounds and their mechanisms:

  • Antifungal Activity : A study demonstrated that structurally similar indole derivatives exhibited significant antifungal activity against Candida species. This suggests that this compound could possess similar properties, although specific data on this compound is limited .
  • Anti-inflammatory Properties : Research on bioisosteric replacements in indole derivatives has shown enhanced anti-inflammatory activities. Compounds with similar structures have been observed to inhibit pro-inflammatory cytokines effectively . This indicates a potential pathway for this compound to be explored for anti-inflammatory applications.
  • Cytotoxicity Studies : Investigations into the cytotoxic effects of related compounds have revealed varying degrees of cytotoxicity against cancer cell lines. Such studies could provide insights into the therapeutic window and safety profile of this compound .

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, it is beneficial to compare it with structurally related compounds:

Compound NameStructureBiological ActivityReference
N,N,N-trimethyl[1-(trimethylsilyl)-1H-indol-3-yl]methanaminium iodideSimilar to target compoundModerate antimicrobial
N,N,N-trimethyl[1-(tert-butyldimethylsilyl)-1H-indol-3-yl]methanaminium iodideSimilar structure with tert-butyl groupEnhanced anti-inflammatory

Q & A

Q. Table 1. Representative Yields in Analogous Syntheses

PrecursorReaction ConditionsYield (%)Reference
Indole-3-yl methanamineCH₂Cl₂, 0°C, 12 h75
Fluorinated indole derivativeDMF, RT, 24 h63

Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the quaternary ammonium group and triisopropylsilyl (TIPS) substituent. For a related compound, diagnostic signals include:
    • ¹H NMR : δ 3.15 ppm (singlet, N⁺(CH₃)₃) and δ 1.20–1.40 ppm (multiplet, TIPS isopropyl groups) .
    • ¹³C NMR : δ 55.2 ppm (N⁺(CH₃)₃) and δ 18.5 ppm (TIPS Si-CH(CH₃)₂) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M-I]⁺ for the cation).
  • Elemental Analysis : Validates stoichiometry, particularly for iodide counterion quantification .

How can researchers assess the competitive antagonism of this compound at nicotinic acetylcholine receptors (nAChRs)?

Methodological Answer:

  • Calcium Influx Assays : Measure inhibition of Ca²⁺ flux in HEK293 cells expressing human α7 or α4β2 nAChRs. Pre-incubate cells with the compound (1–100 µM) before agonist (e.g., acetylcholine) exposure. IC₅₀ values are calculated using dose-response curves .
  • Radioligand Binding Assays : Compete with [³H]methyllycaconitine (α7) or [³H]cytisine (α4β2). A competitive mechanism is confirmed if the compound displaces radioligands with Hill coefficients ≈1 .

Key Finding : Hydroxyl substituents on the indole ring enhance α7 selectivity (e.g., 4b and 4c in a related study showed 10-fold selectivity over α4β2) .

What computational approaches elucidate structure-activity relationships (SAR) for receptor selectivity?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to model interactions. For α7 nAChR, the TIPS group occupies a hydrophobic pocket near Gln116, while the quaternary ammonium forms a cation-π interaction with Trp148 .
  • MD Simulations : Run 100-ns simulations to assess binding stability. For β2-containing receptors, steric clashes with Phe115 reduce affinity, explaining subtype selectivity .

How do substituents on the indole ring influence pharmacological properties?

Methodological Answer:

  • Electron-Withdrawing Groups (e.g., NO₂) : Reduce potency but improve metabolic stability. A nitro-substituted analog showed 13% yield in synthesis but lower α7 affinity (IC₅₀ = 8.2 µM vs. 2.1 µM for the parent compound) .
  • Electron-Donating Groups (e.g., OCH₃) : Enhance solubility and receptor engagement. A methoxy derivative achieved 67% yield and α7 IC₅₀ = 1.8 µM .

Q. Table 2. Substituent Effects on α7 nAChR Activity

SubstituentIC₅₀ (µM)Selectivity (α7/α4β2)
-H2.15.2
-OCH₃1.88.7
-NO₂8.21.5

What safety protocols are recommended given the toxicity profile of quaternary ammonium salts?

Methodological Answer:

  • Acute Toxicity : Related tetramethylammonium iodides show LD₅₀ = 3.56 mg/kg (rat, IV), indicating strict handling precautions (gloves, fume hoods) .
  • Decontamination : Spills should be neutralized with 5% sodium thiosulfate to reduce iodide exposure .

How does stereochemistry impact the biological activity of this compound?

Methodological Answer:

  • Chiral Centers : While the target compound lacks stereocenters, analogs with chiral ammonium groups (e.g., N-methyl-dioxane derivatives) show enantiomer-specific activity. For example, (R)-enantiomers exhibited 50-fold higher α7 affinity than (S)-forms in a related study .
  • Resolution Methods : Use chiral HPLC (e.g., Chiralpak IA column) with hexane:isopropanol (80:20) to separate enantiomers for individual testing .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N,N-trimethyl[1-(triisopropylsilyl)-1H-indol-3-yl]methanaminium iodide
Reactant of Route 2
N,N,N-trimethyl[1-(triisopropylsilyl)-1H-indol-3-yl]methanaminium iodide

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